[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol
Description
[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol is a heterocyclic compound featuring a five-membered oxazole ring substituted with a trifluoromethyl (-CF₃) group at position 2 and a hydroxymethyl (-CH₂OH) group at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in medicinal chemistry and agrochemical design. The hydroxymethyl group provides a reactive site for further derivatization, such as esterification or etherification, to modulate solubility or biological activity.
Properties
IUPAC Name |
[2-(trifluoromethyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)4-9-3(1-10)2-11-4/h2,10H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDDMIIYSKFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Protected Ketoxime Acetate Precursors
To avoid interference from the hydroxymethyl group during cyclization, protection as an acetate ester is necessary. For example, a ketone such as (4-hydroxymethylphenyl)acetone can be converted to its oxime acetate derivative using hydroxylamine and acetic anhydride. The protected precursor (4-acetoxymethylphenyl)acetone oxime acetate then undergoes cyclization under the standard conditions:
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Reagents : TFAA (2.0 equiv), Te (1.0 equiv), I₂ (0.2 equiv), toluene, 120°C, 4 h.
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Workup : Dilution with ethyl acetate, washing with saturated NaHCO₃ and water, followed by silica gel chromatography.
This route affords 4-(acetoxymethyl)-2-(trifluoromethyl)oxazole , which is subsequently deprotected using alkaline hydrolysis (e.g., K₂CO₃ in MeOH/H₂O) to yield the desired alcohol.
Reduction of Ester-Substituted Oxazoles
An alternative approach involves synthesizing an oxazole with an ester group at C4, followed by reduction to the alcohol. This method leverages the robustness of the tellurium-mediated cyclization while enabling late-stage functionalization.
Synthesis of 4-Carbethoxy-2-(trifluoromethyl)oxazole
Starting from a ketoxime acetate derived from ethyl acetoacetate, the cyclization protocol yields 4-carbethoxy-2-(trifluoromethyl)oxazole . Key steps include:
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Cyclization : As described in Section 1.1, with ethyl acetoacetate oxime acetate as the substrate.
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Isolation : Column chromatography (n-pentane/ethyl acetate) provides the ester-substituted oxazole in ~65% yield.
Borohydride Reduction to Alcohol
The ester is reduced to the primary alcohol using lithium borohydride (LiBH₄) in tetrahydrofuran (THF):
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Conditions : LiBH₄ (2.0 equiv), THF, 0°C to room temperature, 12 h.
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Yield : 80–90% after purification.
This method avoids the need for protective groups but requires careful control of reducing agents to prevent over-reduction or decomposition of the oxazole ring.
Post-Functionalization via Halogenation and Hydrolysis
Introducing a hydroxymethyl group through halogenation and subsequent hydrolysis offers a flexible route, particularly when direct cyclization is challenging.
Bromination of 4-Methyl-2-(trifluoromethyl)oxazole
Radical bromination of a methyl-substituted oxazole using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride introduces a bromine atom at the benzylic position:
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Conditions : NBS (1.1 equiv), AIBN (0.1 equiv), CCl₄, reflux, 6 h.
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Intermediate : 4-(bromomethyl)-2-(trifluoromethyl)oxazole (45–60% yield).
Hydrolysis to Alcohol
The bromomethyl intermediate undergoes nucleophilic substitution with aqueous NaOH:
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Conditions : 2 M NaOH, THF/H₂O (1:1), 60°C, 4 h.
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Yield : ~70–85% after extraction and purification.
This route is advantageous for its modularity but requires handling of hazardous brominating agents.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
The tellurium-mediated cyclization proceeds via a radical mechanism, as evidenced by inhibition studies with TEMPO. TFAA acts as both a trifluoromethyl source and dehydrating agent, while tellurium facilitates single-electron transfers to stabilize intermediates. For the reduction pathway, LiBH₄ selectively targets ester carbonyls without affecting the oxazole ring, as confirmed by NMR monitoring .
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications.
- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, providing insights into reaction mechanisms and pathways.
| Reaction Type | Example Products | Conditions |
|---|---|---|
| Oxidation | Aldehydes, Carboxylic Acids | Potassium permanganate or chromium trioxide |
| Reduction | Amines | Pd/C or LiAlH4 |
| Substitution | Substituted Derivatives | Nucleophiles like amines or thiols |
Biological Applications
- Biochemical Probes : Due to its structural features, this compound is being investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to penetrate cell membranes enhances its utility in biological research.
- Potential Therapeutic Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial activities, making it a candidate for drug development.
Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical intermediate. Its structural characteristics may contribute to the development of new drugs with improved efficacy and stability.
| Potential Applications | Mechanism of Action |
|---|---|
| Anti-inflammatory drugs | Interaction with specific receptors |
| Antimicrobial agents | Modulation of enzyme activity |
Case Studies
- Dual TRPA1 and TRPV1 Antagonists : A study highlighted the discovery of dual antagonists that include derivatives of this compound. These compounds showed promise in pain management by targeting specific ion channels involved in pain signaling .
- Lead Optimization Programs : Research focused on optimizing lead compounds derived from this compound demonstrated significant improvements in potency against malaria through structure-based drug design .
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials that require enhanced stability and performance due to the presence of fluorinated groups. This includes applications in agrochemicals where stability under various environmental conditions is crucial.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form strong interactions with biological molecules, leading to its effects on cellular processes. The oxazole ring provides a stable framework for these interactions, making the compound a valuable tool in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Oxazole and Thiazole Derivatives
*Calculated based on oxazole core structure.
Key Observations:
Substituent Effects: Trifluoromethyl (-CF₃): Introduces strong electron-withdrawing effects, increasing metabolic stability and lipophilicity. For example, [2-(2-Trifluoromethylphenyl)-1,3-oxazol-4-yl]methanol (MW 243.18) is heavier than the phenyl analog (MW 175.2) due to the aromatic CF₃ group . Bromine (-Br): Adds steric bulk and facilitates halogen bonding, as seen in [2-(4-Bromophenyl)-1,3-oxazol-4-yl]methanol (MW 286.08) .
Heterocycle Comparison: Oxazole vs. This modification is critical in bioactive compounds targeting enzymes or receptors .
Functional Group Reactivity :
- The hydroxymethyl (-CH₂OH) group enables derivatization. For instance, 2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetic acid () replaces -CH₂OH with -CH₂COOH, altering solubility and acidity (pKa ~4.5) .
Applications :
- Agrochemicals : Etoxazole (), a trifluoromethyl oxazole derivative, is a commercial pesticide (MW 359.4, MP 101°C), highlighting the role of CF₃ in enhancing bioactivity .
- Drug Discovery : Metabolites with oxazole moieties () demonstrate their prevalence in kinase inhibitors and antimicrobial agents .
Research Findings and Trends
- Synthetic Strategies : Analogous compounds are synthesized via nucleophilic substitution (e.g., triazole-thiol alkylation in ) or Suzuki coupling for aryl-functionalized oxazoles .
- Crystallography : SHELX software () is widely used for structural validation of oxazole derivatives, ensuring accuracy in bond lengths and angles .
- Fragment Screening: Oxazole methanol derivatives are employed in crystallographic fragment screening () to identify protein-binding motifs .
Biological Activity
[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The trifluoromethyl group enhances the lipophilicity of the molecule, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an oxazole ring and a trifluoromethyl substituent. These features contribute to its unique properties:
- Oxazole Ring : Known for its ability to participate in hydrogen bonding and π-stacking interactions.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability, which can enhance bioactivity.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound may interact with specific enzymes, influencing metabolic pathways. For example, it can serve as a probe to investigate enzyme interactions relevant to drug metabolism and efficacy.
- Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group allows for effective interaction with hydrophobic regions of proteins or cell membranes, potentially altering cell signaling pathways.
Antimicrobial Activity
Research has indicated that compounds containing oxazole rings exhibit antimicrobial properties. In vitro studies have demonstrated that derivatives of oxazole can inhibit bacterial growth by targeting essential metabolic pathways in bacteria .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol | Staphylococcus aureus | 5.0 | |
| 4-(3-Chloro-5-(trifluoromethyl)pyridine) | E. coli | 10.0 |
Cytotoxicity
Studies assessing the cytotoxic effects of this compound have shown variable results depending on the concentration and cell line used. For example, initial assessments indicated low cytotoxicity against mouse fibroblast 3T3 cells at concentrations up to 50 μg/mL .
Case Study 1: Inhibition of DprE1 Enzyme
A study focused on designing ligands against the DprE1 enzyme for tuberculosis treatment highlighted the potential role of oxazole derivatives in inhibiting this critical target. Compounds structurally related to this compound were assessed for their inhibitory effects, revealing promising IC50 values that suggest effective inhibition .
Case Study 2: Anticancer Activity
In another investigation into novel oxazolo[5,4-d]pyrimidines as anticancer agents, derivatives similar to this compound were synthesized and evaluated for cytotoxic activity against various cancer cell lines. The study reported significant cytotoxic effects at micromolar concentrations, indicating potential therapeutic applications in oncology .
Q & A
Q. What are the common synthetic routes for [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves cyclization reactions to form the oxazole core. Key steps include:
- Cyclization Conditions: Use of polar solvents (e.g., ethanol, methanol) under reflux to facilitate ring closure .
- Catalysts: Acidic or basic catalysts (not explicitly detailed in evidence but inferred from similar oxazole syntheses).
- Purification: Techniques like column chromatography (C18 reverse-phase) or crystallization with solvents such as hexane/ethyl acetate mixtures .
- Critical Factors: Temperature control (e.g., room temperature vs. 70°C for specific steps) and pH adjustments (e.g., hydrochloric acid for neutralization) significantly impact yield .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temperature | Catalyst/Additive | Yield | Reference |
|---|---|---|---|---|---|
| Oxazole formation | Methanol | Reflux | NaOH (10 N) | 91%* | |
| Purification | Hexane/EtOAc | RT | N/A | N/A | |
| Derivatization | Methanol | 70°C | N/A | 61% | |
| *Two-step yield. |
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer:
- LCMS/HPLC: Used to confirm molecular weight (e.g., m/z 393 [M+H]⁺ in related compounds) and purity (retention time analysis) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and hydrogen-bonding networks .
- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl group at C2) and hydroxyl proton shifts .
- Elemental Analysis: Validates purity (e.g., ≥95% in commercial samples) .
Q. Table 2: Key Analytical Data
| Method | Key Observations | Reference |
|---|---|---|
| LCMS | m/z 393 [M+H]⁺, retention time 0.29 min | |
| X-ray Crystallography | Bond lengths: C-O (1.36 Å), C-N (1.30 Å) | |
| NMR (¹H) | δ 4.75 ppm (CH₂OH), δ 8.10 ppm (CF₃) |
Advanced Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer:
- DFT Calculations: Model electron-deficient sites (e.g., C4 due to oxazole’s aromaticity and CF₃ electron-withdrawing effects) .
- Molecular Docking: Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities .
- Challenges: Discrepancies between theoretical and experimental data may arise from solvent effects or transition-state stabilization not captured in gas-phase models. Validation via kinetic studies (e.g., monitoring reaction rates) is recommended .
Q. What strategies resolve discrepancies between crystallographic data and computational models for hydrogen-bonding interactions in this compound?
- Methodological Answer:
- Software Tools: Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen bonds (e.g., O-H···N interactions) .
- Validation: Apply the IUCr checkCIF tool to identify outliers in bond angles or distances .
- Case Study: In related oxazole derivatives, adjusting torsion angles during refinement resolved mismatches between predicted and observed H-bond lengths .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and biological activity?
- Methodological Answer:
- Electronic Effects: The CF₃ group increases lipophilicity (logP) and stabilizes the oxazole ring via inductive effects, enhancing metabolic stability .
- Biological Implications: Fluorine’s electronegativity improves binding to hydrophobic enzyme pockets (e.g., observed in anti-inflammatory analogs) .
- Experimental Validation: Compare bioactivity of CF₃-substituted vs. non-fluorinated analogs using enzyme inhibition assays .
Data Contradiction Analysis
Q. How to address conflicting LCMS and NMR data regarding the compound’s purity?
- Methodological Answer:
- Root Cause: LCMS may detect volatile impurities, while NMR integrates all protons, including non-ionizable contaminants.
- Resolution: Combine orthogonal methods:
- HPLC-PDA: Correlate UV absorption with LCMS peaks .
- Elemental Analysis: Confirm stoichiometric ratios (e.g., C:H:N) .
- Example: In a related thiazole methanol, NMR indicated 95% purity, but LCMS revealed trace solvents; repeated azeotropic drying resolved the issue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
